1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 1016530-78-1
VCID: VC16689548
InChI: InChI=1S/C9H11F3N2/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6,14H,13H2,1H3
SMILES:
Molecular Formula: C9H11F3N2
Molecular Weight: 204.19 g/mol

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine

CAS No.: 1016530-78-1

Cat. No.: VC16689548

Molecular Formula: C9H11F3N2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine - 1016530-78-1

Specification

CAS No. 1016530-78-1
Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]ethylhydrazine
Standard InChI InChI=1S/C9H11F3N2/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6,14H,13H2,1H3
Standard InChI Key MXSJLOZPVJQDOI-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)C(F)(F)F)NN

Introduction

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is a chemical compound featuring a hydrazine functional group and a trifluoromethyl group attached to a phenyl ring. Its molecular formula and molar mass are not explicitly detailed in the available literature, but it is known to be approximately 204 g/mol. This compound is primarily used in research settings, particularly in pharmacology and organic synthesis, due to its structural features that may confer specific biological activities or reactivity patterns.

Synthesis

The synthesis of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine typically involves multi-step organic reactions. A common approach involves the reaction of hydrazine with appropriate trifluoromethylated aromatic compounds. The synthesis often employs techniques such as using solvents like ethanol or dimethylformamide under controlled temperatures to enhance reaction efficiency and selectivity.

Biological Activity

The biological activity of this compound is an area of interest, particularly due to the presence of the hydrazine moiety, which has been associated with various pharmacological effects. Hydrazines can act as reducing agents or nucleophiles, interacting with electrophilic centers in biological molecules, which is often exploited in medicinal chemistry for drug development targeting specific pathways or enzymes.

Applications

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine has several applications in research and industry, including interaction studies involving its binding affinity and activity against various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaKey Features
1-(1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethyl)hydrazine1260797-65-6C9H10F4N2Contains additional fluorine substituents
1-(1-[4-Trifluoromethylphenyl]ethyl)hydrazineNot ListedC9H10F3N2Different substitution pattern on phenyl ring
1-Acetyl-3-trifluoromethylphenylhydrazineNot ListedC10H10F3N3Acetyl group addition changes reactivity

The uniqueness of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine lies in its specific trifluoromethyl substitution pattern and its potential biological activities that may differ from related compounds. The trifluoromethyl group enhances lipophilicity and can influence pharmacokinetic properties, making it a subject of interest for drug development.

Research Findings and Future Directions

Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems. Understanding its metabolic transformations and interactions with biological targets is crucial for evaluating its potential therapeutic applications. The compound's reactivity due to its functional groups makes it a promising candidate for various chemical reactions and biological studies.

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